Bimakalim

Übersicht

Beschreibung

Bimakalim ist eine chemische Verbindung, die für ihre Rolle als Kaliumkanalöffner bekannt ist. Es wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, da es ATP-sensitive Kaliumkanäle aktivieren kann, die eine entscheidende Rolle in verschiedenen physiologischen Prozessen spielen .

Herstellungsmethoden

This compound kann aus 2-Acetyl-4-cyanophenol durch eine Reihe von chemischen Reaktionen synthetisiert werden. Ein wichtiger Schritt beinhaltet die Reaktion von 2-Acetyl-4-cyanophenol mit Diisopropylamin in Tetrahydrofuran, um 4-Cyano-2-[1-(1,2-Dihydro-2-oxo-1-pyridyl)-3-methyl-1,2-butadienyl]phenol-Lithium zu produzieren . Dieses Zwischenprodukt wird dann weiterverarbeitet, um das Endprodukt this compound zu erhalten.

Vorbereitungsmethoden

Bimakalim can be synthesized from 2-acetyl-4-cyanophenol through a series of chemical reactions. One of the key steps involves the reaction of 2-acetyl-4-cyanophenol with diisopropylamine in tetrahydrofuran to produce 4-cyano-2-[1-(1,2-dihydro-2-oxo-1-pyridyl)-3-methyl-1,2-butadienyl]phenol lithium . This intermediate is then further processed to obtain the final product, this compound.

Analyse Chemischer Reaktionen

Bimakalim unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Es kann auch mit geeigneten Reduktionsmitteln reduziert werden.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Bimakalim hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Kaliumkanalöffnern und ihre Wechselwirkungen mit anderen Molekülen zu untersuchen.

Biologie: this compound wird verwendet, um die Rolle von ATP-sensitiven Kaliumkanälen in zellulären Prozessen, einschließlich Zellsignalisierung und Ionentransport, zu untersuchen.

Medizin: Die Forschung zu this compound hat sein Potenzial zur Behandlung von Herz-Kreislauf-Erkrankungen gezeigt, indem das Herz vor Ischämie-Reperfusionsschäden geschützt wird. .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es ATP-sensitive Kaliumkanäle öffnet. Diese Kanäle sind an der Regulation des Membranpotenzials und des Ionenflusses in Zellen beteiligt. Durch die Aktivierung dieser Kanäle bewirkt this compound eine Hyperpolarisation der Zellmembran, was zu verschiedenen physiologischen Wirkungen wie Vasodilatation und Schutz vor ischämischen Schäden führen kann .

Wirkmechanismus

Bimakalim exerts its effects by opening ATP-sensitive potassium channels. These channels are involved in regulating the membrane potential and ion flow in cells. By activating these channels, this compound causes hyperpolarization of the cell membrane, which can lead to various physiological effects such as vasodilation and protection against ischemic injury .

Vergleich Mit ähnlichen Verbindungen

Bimakalim ähnelt anderen Kaliumkanalöffnern wie Nicorandil und Aprikalim. Es hat einzigartige Eigenschaften, die es andersartig machen:

Nicorandil: Wie this compound ist Nicorandil ein Kaliumkanalöffner, aber es hat auch nitratähnliche Eigenschaften, die zu seinen vasodilatierenden Wirkungen beitragen.

Aprikalim: Aprikalim ist ein weiterer Kaliumkanalöffner, aber es ist für seine nicht-hypotensiven Wirkungen bekannt, was es für verschiedene therapeutische Anwendungen geeignet macht.

Diese Verbindungen haben einen gemeinsamen Wirkmechanismus, unterscheiden sich jedoch in ihren pharmakokinetischen Eigenschaften und spezifischen Anwendungen .

Eigenschaften

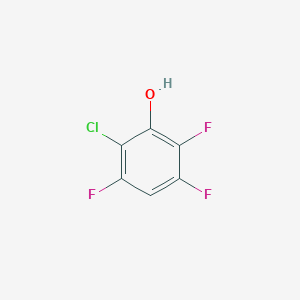

IUPAC Name |

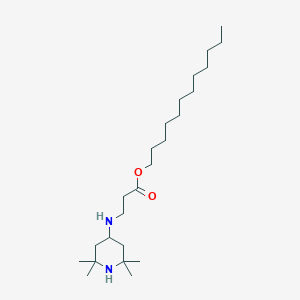

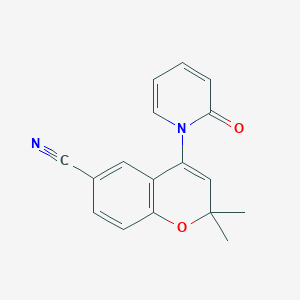

2,2-dimethyl-4-(2-oxopyridin-1-yl)chromene-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-17(2)10-14(19-8-4-3-5-16(19)20)13-9-12(11-18)6-7-15(13)21-17/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVSKASWNROQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C2=C(O1)C=CC(=C2)C#N)N3C=CC=CC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151803 | |

| Record name | Bimakalim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117545-11-6 | |

| Record name | Bimakalim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117545-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bimakalim [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117545116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimakalim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIMAKALIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MP5GR4H9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-4-chloro-3-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B54109.png)

![5H-Pyrrolo[1,2-c]imidazol-5-one](/img/structure/B54111.png)